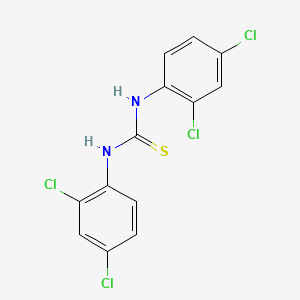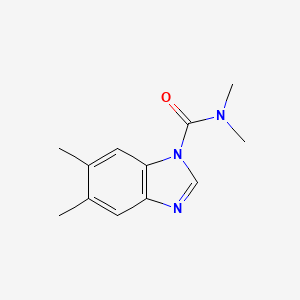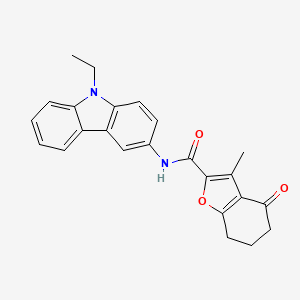
Thiourea, N,N'-bis(2,4-dichlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, N,N’-bis(2,4-dichlorophenyl)- is an organosulfur compound belonging to the class of thiourea derivatives. It is characterized by the presence of two 2,4-dichlorophenyl groups attached to the nitrogen atoms of the thiourea moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N,N’-bis(2,4-dichlorophenyl)- typically involves the reaction of 2,4-dichloroaniline with thiophosgene or carbon disulfide in the presence of a base. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with another molecule of 2,4-dichloroaniline to yield the final product. The reaction conditions often include mild temperatures and the use of solvents such as dimethylformamide or dichloromethane .
Industrial Production Methods
Industrial production of Thiourea, N,N’-bis(2,4-dichlorophenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Thiourea, N,N’-bis(2,4-dichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated derivatives.
Applications De Recherche Scientifique
Thiourea, N,N’-bis(2,4-dichlorophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of dyes, photographic chemicals, and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of Thiourea, N,N’-bis(2,4-dichlorophenyl)- involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. The compound’s effects are mediated through pathways involving oxidative stress and modulation of cellular signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea, N,N’-bis(4-chlorophenyl)-: Similar structure but with different substitution pattern on the aromatic rings.
Thiourea, N,N’-bis(3,4-dichlorophenyl)-: Another derivative with a different substitution pattern.
Thiourea, N,N’-bis(2,5-dichlorophenyl)-: Similar compound with different positions of chlorine atoms on the aromatic rings.
Uniqueness
Thiourea, N,N’-bis(2,4-dichlorophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various applications .
Propriétés
Numéro CAS |
52477-05-1 |
|---|---|
Formule moléculaire |
C13H8Cl4N2S |
Poids moléculaire |
366.1 g/mol |
Nom IUPAC |
1,3-bis(2,4-dichlorophenyl)thiourea |
InChI |
InChI=1S/C13H8Cl4N2S/c14-7-1-3-11(9(16)5-7)18-13(20)19-12-4-2-8(15)6-10(12)17/h1-6H,(H2,18,19,20) |
Clé InChI |
LPHHXYWWIUGMIV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-bromophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12133639.png)

![6-ethyl-4-methyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine](/img/structure/B12133650.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B12133658.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B12133661.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12133669.png)
![(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B12133671.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-N-[4-(propan-2-yl)benzyl]-2H-chromene-3-carboxamide](/img/structure/B12133672.png)


![3-chloro-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B12133693.png)
![3-(3-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B12133696.png)

